4-(2H-1,2,3-triazol-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine
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Description
4-(2H-1,2,3-triazol-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential in Type II Diabetes
Research into derivatives of 1,2,4-triazoles, structurally related to 4-(2H-1,2,3-triazol-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine, has identified potent inhibitors of the α-glucosidase enzyme, indicating potential therapeutic applications in the management of type II diabetes. These derivatives have shown better efficacy than acarbose, a commercially available α-glucosidase inhibitor, emphasizing their promise as new drug candidates for treating this condition (Aziz ur-Rehman et al., 2018).
Role in Drug Metabolism Studies
The compound has been implicated in studies examining the oxidative metabolism of novel antidepressants, such as Lu AA21004, by human liver microsomes and enzymes. Understanding the metabolic pathways and the enzymes involved offers insights into the compound's role in the metabolism of pharmaceutical agents, highlighting its utility in the development and optimization of drug therapies (Mette G. Hvenegaard et al., 2012).
Application in Synthesis and Characterization of Complex Molecules
The compound and its derivatives have been utilized in synthesizing complex molecules with potential pharmacological activities. For instance, derivatives related to multidrug-resistant tuberculosis (MDR-TB) were synthesized, isolated, and characterized, demonstrating the compound's role in developing treatments against resistant bacterial strains (S. Jayachandra et al., 2018).
Investigating Polymorphism and Crystallization Processes
Studies on ASP3026, a novel inhibitor containing a similar structural motif, have detailed the identification of polymorphs and the influence of crystallization parameters on nucleation. Such research underscores the importance of understanding polymorphism in the pharmaceutical development process, aiding in the design of solid formulations with optimal stability and bioavailability (K. Takeguchi et al., 2015).
Properties
IUPAC Name |
4-(triazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-1-3-13(4-2-12)25(22,23)20-9-5-11(6-10-20)21-18-7-8-19-21/h1-4,7-8,11H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSIUXNAJOSMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.